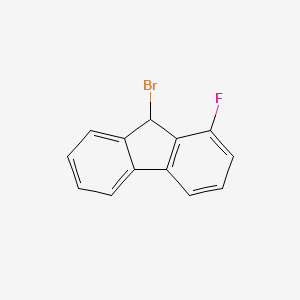
Chromium--titanium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–titanium (3/1) is a compound that combines the properties of both chromium and titanium. Chromium is known for its high melting point, hardness, and resistance to corrosion, while titanium is renowned for its strength, low density, and biocompatibility. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–titanium (3/1) can be achieved through various synthetic routes. One common method involves the reduction of titanium dioxide (TiO₂) with chromium metal at high temperatures. This process typically requires a reducing agent, such as magnesium or aluminum, to facilitate the reduction reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of chromium–titanium (3/1) often involves the use of molten salt electrolysis. This method allows for the efficient extraction of the metals from their respective ores and their subsequent combination to form the desired compound. The process is highly controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Chromium–titanium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium–titanium (3/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium oxides and titanium oxides, while reduction reactions may yield pure chromium and titanium metals.
科学研究应用
Chromium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions. Its high surface area and reactivity make it an effective catalyst for these processes.
Biology: In biological research, chromium–titanium (3/1) is used in the development of biosensors and bioimaging agents. Its biocompatibility and ability to interact with biological molecules make it a valuable tool in these fields.
Medicine: The compound is used in the development of medical implants and prosthetics due to its strength, low density, and biocompatibility. It is also being investigated for its potential use in drug delivery systems.
Industry: In industrial applications, chromium–titanium (3/1) is used in the production of high-strength alloys and coatings. Its resistance to corrosion and high-temperature stability make it ideal for use in harsh environments.
作用机制
The mechanism by which chromium–titanium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound interacts with reactant molecules to lower the activation energy of the reaction, thereby increasing the reaction rate. In biological applications, the compound can interact with cellular components, such as proteins and nucleic acids, to modulate their activity and function.
相似化合物的比较
Chromium–titanium (3/1) can be compared with other similar compounds, such as chromium–nickel (3/1) and titanium–aluminum (3/1). While these compounds share some properties, chromium–titanium (3/1) is unique in its combination of high strength, low density, and biocompatibility. This makes it particularly valuable in applications where these properties are critical.
List of Similar Compounds
- Chromium–nickel (3/1)
- Titanium–aluminum (3/1)
- Chromium–cobalt (3/1)
- Titanium–vanadium (3/1)
属性
CAS 编号 |
12599-27-8 |
|---|---|
分子式 |
Cr3Ti |
分子量 |
203.86 g/mol |
IUPAC 名称 |
chromium;titanium |
InChI |
InChI=1S/3Cr.Ti |
InChI 键 |
IDFTVAXTFWUBTP-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Cr].[Cr].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



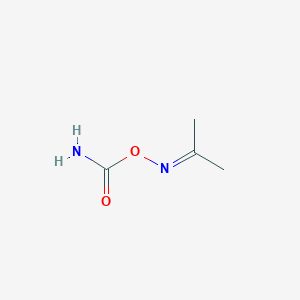
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
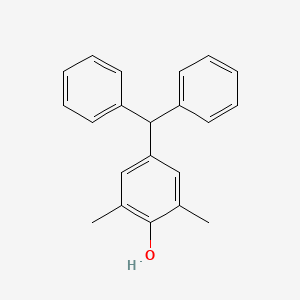
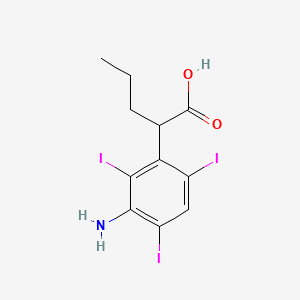
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)



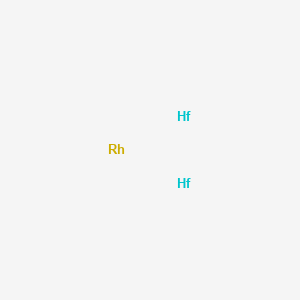
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
